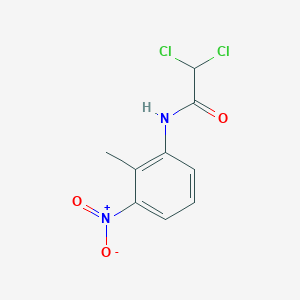![molecular formula C15H12ClF2NO2 B5818141 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as DFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFMA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known to selectively target estrogen receptors in the body. In
Mécanisme D'action
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide selectively targets estrogen receptors in the body. It has been shown to act as an estrogen receptor agonist in some tissues and an antagonist in others. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking the action of estrogen on these cells. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the proliferation of breast cancer cells and induce apoptosis in these cells. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to reduce bone loss in animal models of osteoporosis. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized properties. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications, which makes it a useful compound for investigating the mechanisms of action of SERMs. However, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide also has some limitations. It is not as potent as some other SERMs, which may limit its usefulness in some experiments. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has not been extensively studied in humans, which may limit its potential for clinical use.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. One potential direction is to investigate its potential use as a treatment for other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide in humans.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroacetophenone with 2-(difluoromethoxy)aniline in the presence of a base, such as potassium carbonate, to yield 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product can be purified using column chromatography to obtain a pure form of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for breast cancer. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for its potential use as a treatment for osteoporosis.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-11-7-5-10(6-8-11)9-14(20)19-12-3-1-2-4-13(12)21-15(17)18/h1-8,15H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDKTONHDTPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B5818160.png)
![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)